3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Another method involves the use of Ugi four-component domino dicyclization strategy, which constructs the oxadiazole ring in one step under mild conditions .
Chemical Reactions Analysis
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, sodium acetate, and carboxylic acids . For example, the reaction of 3-formylchromone with aroylhydrazines, followed by the action of bromine in the presence of sodium acetate, leads to the formation of 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones . The major products formed from these reactions are typically substituted oxadiazoles and aniline derivatives.
Scientific Research Applications
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications. It is used in medicinal chemistry as a pharmacophore in the development of drugs for various therapeutic areas, including cancer therapy, antimicrobial agents, and treatment of age-related diseases . Additionally, it is utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The compound’s versatility makes it valuable in both academic research and industrial applications.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to possess hydrogen bond acceptor properties, which allow it to interact with various biological targets . This interaction can lead to the inhibition of enzymes, modulation of receptor activity, or disruption of microbial cell walls, depending on the specific application .
Comparison with Similar Compounds
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can be compared with other oxadiazole derivatives, such as 2-(1,2,4-oxadiazol-5-yl)anilines and 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones . These compounds share similar structural features but differ in their substituents and specific applications. For example, 2-(1,2,4-oxadiazol-5-yl)anilines are used in the development of selective inhibitors for human carbonic anhydrase isoforms related to cancer therapy , while 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones are used in the synthesis of fluorescent dyes and sensors . The unique cyclopropyl group in this compound may confer distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-14-13-10(15-11)7-4-5-7/h1-3,6-7H,4-5,12H2 |
InChI Key |
VEVZKKGPHNERSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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